![molecular formula C27H39ClN2O4 B12422202 S-(s)-Verapamil-D6](/img/structure/B12422202.png)
S-(s)-Verapamil-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Verapamil-d6 (hydrochloride) is a deuterated form of (S)-Verapamil, a calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterium atoms in (S)-Verapamil-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Verapamil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the (S)-Verapamil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (S)-Verapamil-d6 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Verapamil-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-Verapamil-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of metabolic pathways and the determination of the compound’s half-life in biological systems.
Drug Development: It is used in the development of new drugs by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study calcium channel function and its role in various physiological processes.
Industrial Applications: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(S)-Verapamil-d6 (hydrochloride) exerts its effects by blocking calcium channels in the cell membranes of cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to:
Decreased Heart Rate: By reducing calcium entry, the compound decreases the force of contraction and heart rate.
Vasodilation: It causes relaxation of smooth muscle cells in blood vessels, leading to vasodilation and reduced blood pressure.
Antiarrhythmic Effects: The compound helps in stabilizing abnormal heart rhythms by modulating calcium ion flow.
Comparison with Similar Compounds
(S)-Verapamil-d6 (hydrochloride) can be compared with other calcium channel blockers such as:
(S)-Verapamil: The non-deuterated form, which has similar pharmacological effects but different metabolic properties.
Diltiazem: Another calcium channel blocker with a different chemical structure and mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The uniqueness of (S)-Verapamil-d6 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and drug development by offering a stable isotope for tracing and analysis.
Biological Activity
S-(s)-Verapamil-D6, a deuterated derivative of the well-known calcium channel blocker verapamil, has garnered attention in pharmacological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the incorporation of deuterium isotopes into its molecular structure, which is represented as C27H39ClN2O4D6. This modification enhances the compound's tracking capabilities in metabolic studies due to the distinct mass of deuterium compared to regular hydrogen. The presence of deuterium can significantly affect the pharmacokinetic properties of the compound, making it valuable for research on drug metabolism and interactions.
As a calcium channel blocker, this compound primarily inhibits the influx of calcium ions into cardiac and smooth muscle cells. This action leads to several physiological effects:
- Vasodilation : By blocking calcium channels, this compound induces relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Antiarrhythmic Effects : The compound stabilizes cardiac electrical activity, making it effective in treating certain arrhythmias.
- Metabolic Pathway Insights : The deuterated form allows researchers to trace metabolic pathways more accurately, providing insights into the drug's pharmacodynamics and systemic exposure.
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. Its deuteration alters the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, studies have shown that this compound exhibits a different metabolic profile compared to its non-deuterated counterpart, allowing for enhanced tracking in studies involving drug interactions and efficacy .
Case Studies
Several clinical studies have explored the effects of this compound in various therapeutic contexts:
-
Adjunctive Treatment in Rifampin Regimens :
A recent study investigated the use of sustained-release verapamil (including its metabolites like this compound) as an adjunctive treatment with rifampin. The findings indicated that higher doses of verapamil could be safely administered alongside rifampin without significant adverse effects on cardiovascular parameters . -
Preservation of Beta-Cell Function :
Another notable trial (the Ver-A-T1D trial) evaluated the impact of verapamil on preserving beta-cell function in patients with new-onset Type 1 diabetes. Participants receiving sustained-release verapamil showed improved stimulated C-peptide responses compared to placebo groups, suggesting potential benefits in glucose metabolism regulation .
Comparative Analysis
The following table summarizes key differences between this compound and its parent compound:
Feature | This compound | Verapamil |
---|---|---|
Chemical Structure | C27H39ClN2O4D6 | C27H38ClN2O5 |
Deuteration | Yes | No |
Mechanism | Calcium channel blocker | Calcium channel blocker |
Metabolic Tracking | Enhanced due to deuterium | Standard |
Clinical Applications | Adjunctive therapy; metabolic studies | Hypertension; arrhythmias |
Properties
Molecular Formula |
C27H39ClN2O4 |
---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3; |
InChI Key |
DOQPXTMNIUCOSY-VVIKVEIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.